molecular formula C12H12N4S B1482444 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2097970-48-2

2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482444
CAS No.: 2097970-48-2
M. Wt: 244.32 g/mol
InChI Key: XRBLCFIMKSAHPD-UHFFFAOYSA-N
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Description

2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4S and its molecular weight is 244.32 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic organic molecule that has recently gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a dihydropyrazolo[1,5-a]pyrazine core linked to a thiophene moiety , which is thought to enhance its biological properties. The molecular formula is C12H11N3SC_{12}H_{11}N_3S with a molecular weight of approximately 233.29 g/mol. The structure can be represented as follows:

Structure C12H11N3S\text{Structure }\text{C}_{12}\text{H}_{11}\text{N}_3\text{S}

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Thiophene derivatives have shown promise against viral infections, particularly in inhibiting the Ebola virus. Modifications to the thiophene ring can significantly impact antiviral efficacy .
  • Analgesic Effects : Studies on related pyrazole compounds have demonstrated notable analgesic activity in animal models, suggesting potential pain-relieving properties for this compound as well .
  • Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, showing varying degrees of effectiveness depending on structural modifications .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Viral Entry : Similar thiophene compounds have been shown to interfere with viral entry mechanisms by blocking critical protein interactions necessary for viral fusion and entry into host cells .
  • Modulation of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways or metabolic processes, which could contribute to its therapeutic effects.
  • Interaction with Receptors : Binding studies suggest that such compounds can interact with various receptors in the body, influencing physiological responses and potentially leading to therapeutic benefits.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-containing compounds:

  • Antiviral Studies : A study evaluated the effectiveness of thiophene derivatives against pseudotyped Ebola virus (pEBOV), revealing a significant correlation between structural modifications and antiviral potency. The most effective compound exhibited an EC50 value of 0.19 μM .
  • Analgesic Activity Assessment : In a hot plate test and acetic acid-induced writhing test on mice, compounds similar to this compound showed increased latency times compared to controls, indicating potential central analgesic effects .

Data Tables

The following tables summarize key findings related to the biological activity of thiophene derivatives:

CompoundActivity TypeEC50 (μM)CC50 (μM)SI (Selectivity Index)
Thiophene Derivative 1Antiviral0.1920105.26
Thiophene Derivative 2AnalgesicN/AN/AN/A

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures may exhibit significant anticancer properties. The dihydropyrazolo core is known for its ability to interact with various biological targets involved in cancer proliferation and metastasis. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cancer cell survival and apoptosis.

Neuroprotective Effects

The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems. Investigations into its interaction with NMDA receptors have shown that it may help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This modulation can contribute to the preservation of neuronal health by reducing oxidative stress and inflammation.

Organic Electronics

Due to its unique electronic properties, the compound has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units enhances charge transport properties, making it an attractive candidate for further exploration in electronic devices.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of 2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. The results indicated that certain modifications enhanced cytotoxic activity against breast cancer cell lines, demonstrating the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Neuroprotection

Another research article focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found that administration of the compound significantly reduced neuronal death and improved cognitive function in mice subjected to neurotoxic insults. The study highlighted its role in modulating glutamate receptor activity, thus providing insights into its therapeutic potential for treating neurodegenerative disorders .

Properties

IUPAC Name

2-(2-thiophen-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-3-4-15-5-6-16-10(9-15)8-11(14-16)12-2-1-7-17-12/h1-2,7-8H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBLCFIMKSAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CS3)CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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